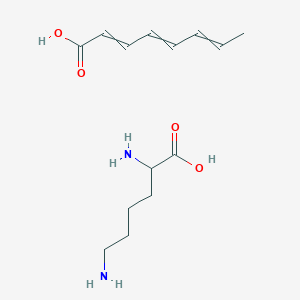
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysine octatrienoate is a bioactive chemical.
Scientific Research Applications
Metabolic Pathways and Beta-oxidation
Research on octa-2,4,6-trienoic acid has explored its role in metabolic pathways, particularly focusing on the mitochondrial beta-oxidation process. This unsaturated fatty acid with conjugated double bonds is a respiratory substrate of coupled rat liver mitochondria, undergoing beta-oxidation facilitated by specific enzymes like NADPH-dependent 2,4-dienoyl-CoA reductase. This process is crucial for the complete degradation of polyunsaturated fatty acids with conjugated double bonds (Wang & Schulz, 1989).
Spectrophotometric Analysis
The quantification of 2,6-diaminohexanoic acid, a substance used in pharmaceutical formulations, has been the subject of analytical chemistry studies. Spectrophotometric methods in the ultraviolet region have been validated for accurately determining the quantitative composition of this compound, demonstrating its significance in the quality control of pharmaceutical substances (Kucherenko et al., 2018).
Biochemical Studies in Plants
The biochemical behavior of 2,6-diaminohexanoic acid has been studied in various biological systems, including its absorption and reaction at different pH levels in a cactus species, Euphorbia trigona. This research contributes to our understanding of essential amino acids in plant biology and their interactions with environmental factors (Sabir et al., 2017).
Biochemical Synthesis and Applications
The biochemical synthesis and applications of compounds related to 2,6-diaminohexanoic acid and octa-2,4,6-trienoic acid are explored in various studies. These include the development of methods for synthesizing related compounds and understanding their role in different biological and chemical processes. For instance, the study of enzymatic oxidation in algae and the synthesis of novel compounds through chemical reactions are areas where these compounds find application (Hamberg, 1993).
properties
CAS RN |
1226758-30-0 |
|---|---|
Product Name |
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid |
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 |
IUPAC Name |
L-lysine compound with (2E,4E,6E)-octa-2,4,6-trienoic acid (1:1) |
InChI |
InChI=1S/C8H10O2.C6H14N2O2/c1-2-3-4-5-6-7-8(9)10;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/b3-2+,5-4+,7-6+;/t;5-/m.0/s1 |
InChI Key |
OEYUNABQRGCAIM-HQNWCZRTSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.C/C=C/C=C/C=C/C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lysine octatrienoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)
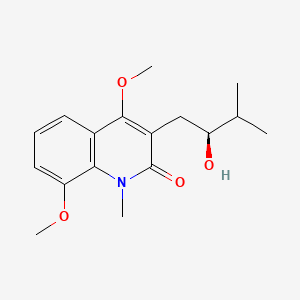
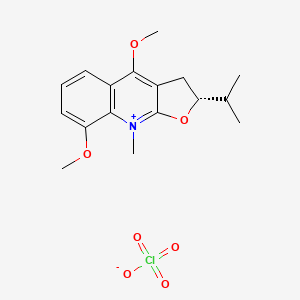
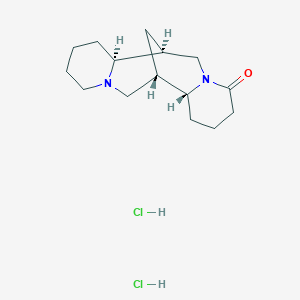
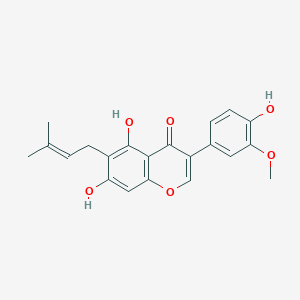
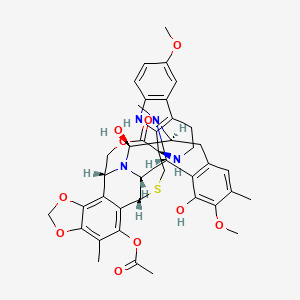


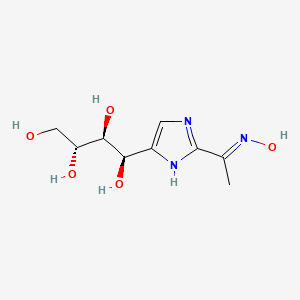
![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)
![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)

